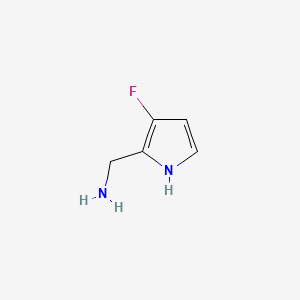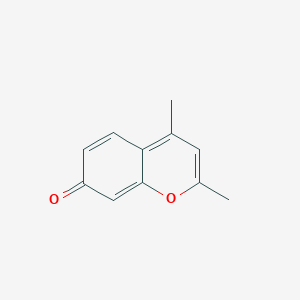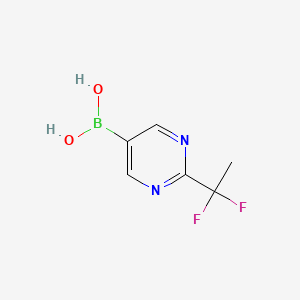
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H7BF2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted pyrimidine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly useful in the Suzuki–Miyaura coupling reaction, which is widely employed in the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in the design of enzyme inhibitors and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various substrates makes it a versatile reagent in material science .
Mécanisme D'action
The mechanism of action of (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes and other biological targets. The pathways involved include the inhibition of serine proteases and other enzymes that play a role in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-(1,1-Difluoroethyl)pyrimidin-5-yl)boronic acid include:
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Another pyrimidine derivative with a boronic acid group.
Phenylboronic acid: A simpler boronic acid compound used in various organic synthesis reactions.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoroethyl group, which can enhance its reactivity and specificity in certain chemical reactions. This unique structural feature makes it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C6H7BF2N2O2 |
|---|---|
Poids moléculaire |
187.94 g/mol |
Nom IUPAC |
[2-(1,1-difluoroethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C6H7BF2N2O2/c1-6(8,9)5-10-2-4(3-11-5)7(12)13/h2-3,12-13H,1H3 |
Clé InChI |
ALZSPYUHBKRMMV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C(C)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



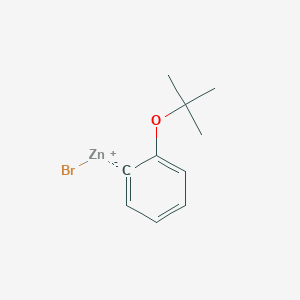

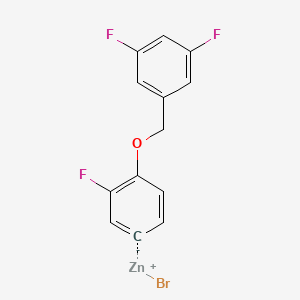

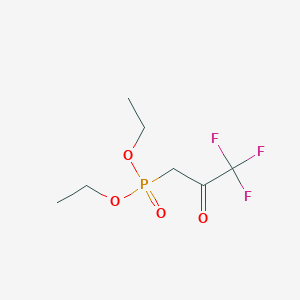
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)
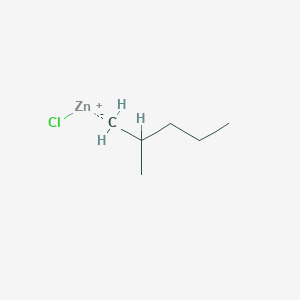

![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14887402.png)
